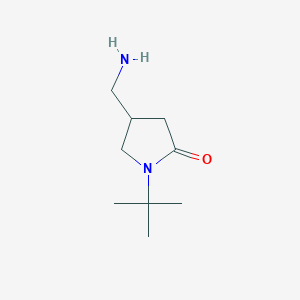

4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone

CAS No.: 893750-62-4

Cat. No.: VC3362854

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 893750-62-4 |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 4-(aminomethyl)-1-tert-butylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C9H18N2O/c1-9(2,3)11-6-7(5-10)4-8(11)12/h7H,4-6,10H2,1-3H3 |

| Standard InChI Key | OEXQKGOAZYILFN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1CC(CC1=O)CN |

| Canonical SMILES | CC(C)(C)N1CC(CC1=O)CN |

Introduction

Chemical Structure and Identification

4-(Aminomethyl)-1-tert-butyl-2-pyrrolidinone belongs to the pyrrolidinone class of compounds, featuring a five-membered lactam ring with specific substituents. The structure incorporates a tert-butyl group attached to the nitrogen of the pyrrolidinone ring and an aminomethyl group at the 4-position. This combination of functional groups creates a molecule with both basic (amine) and amide functionalities .

The hydrochloride salt of this compound has been well-characterized and is registered in chemical databases with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉ClN₂O |

| Average Mass | 206.714 Da |

| Monoisotopic Mass | 206.118591 Da |

| ChemSpider ID | 30907790 |

This compound is identified by various names in chemical literature, including:

-

4-(Aminomethyl)-1-(2-methyl-2-propanyl)-2-pyrrolidinone hydrochloride (1:1) [ACD/IUPAC Name]

-

2-Pyrrolidinone, 4-(aminomethyl)-1-(1,1-dimethylethyl)-, hydrochloride (1:1) [ACD/Index Name]

The free base form, without the hydrochloride, would have the molecular formula C₉H₁₈N₂O.

Physical and Chemical Properties

Structural Characteristics

The defining structural features of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone include:

-

A pyrrolidinone core with a carbonyl group at position 2

-

A tert-butyl substituent on the nitrogen atom, which introduces steric bulk and hydrophobicity

-

An aminomethyl group at position 4, providing a primary amine functionality

-

The presence of both amide and amine functional groups, creating a molecule with multiple reaction sites

Predicted Properties

While specific physical data for 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone is limited in the available literature, properties can be inferred by examining related compounds and considering the influence of its functional groups:

-

Solubility: The molecule likely exhibits good solubility in polar solvents due to the presence of the amine group and the amide carbonyl, both of which can participate in hydrogen bonding.

-

Basicity: The primary amine functionality would confer basic properties, with the ability to form salts with acids (as evidenced by the characterized hydrochloride form).

-

Melting/Boiling Points: Based on related pyrrolidinone compounds like 1-butylpyrrolidin-2-one (which has a boiling point of 243.8±9.0°C at 760 mmHg), 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone would likely have a high boiling point due to its molecular weight and capacity for hydrogen bonding .

Synthesis and Production Methods

Related Synthetic Precedents

A patent describes a process for preparing 2-aminomethyl-pyrrolidine that might serve as a conceptual template, involving:

-

Reacting 2-pyrrolidone with reactive benzylated compounds (such as benzyl halides)

-

Converting the resulting N-benzyl-2-pyrrolidone through further transformations

-

Ultimately yielding the desired aminomethyl pyrrolidine derivative

The patent reports yields of approximately 78% with high purity (97.6% by gas chromatography) for their specific target compound . Similar methodologies could potentially be adapted for the synthesis of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone with appropriate modifications to account for regioselectivity and the specific substitution pattern.

Related Pyrrolidinone Derivatives

Understanding 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone in the context of related compounds provides valuable insights into its potential properties and applications.

N-Butylpyrrolidinone

N-Butylpyrrolidinone (NBP) has been investigated as an alternative green solvent for solid-phase peptide synthesis. Unlike N-methylpyrrolidinone (NMP), which is classified as a reproductive toxin and listed as a "Substance of Very High Concern" in the EU, N-butylpyrrolidinone is reported to be neither mutagenic nor reprotoxic while retaining essential characteristics of a dipolar aprotic solvent .

This example illustrates how structural modifications to the pyrrolidinone scaffold can dramatically influence toxicological properties while preserving desirable solvent characteristics.

1-Butylpyrrolidin-2-one

Another related compound, 1-butylpyrrolidin-2-one, has been characterized with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.211 g/mol |

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 243.8±9.0°C at 760 mmHg |

| Flash Point | 103.0±9.3°C |

| LogP | 1.20 |

These physical properties may provide insights into the characteristics of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone, considering structural similarities and differences .

Analytical Characterization

The analysis and characterization of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone would employ standard techniques for organic compounds, with specific considerations for its functional groups.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation:

-

¹H NMR would show:

-

A prominent singlet for the tert-butyl group (9H)

-

Complex splitting patterns for the pyrrolidinone ring protons

-

Characteristic signals for the aminomethyl group

-

Exchangeable protons from the NH₂ group

-

-

¹³C NMR would reveal:

-

The carbonyl carbon of the pyrrolidinone ring (typically ~175 ppm)

-

The quaternary carbon of the tert-butyl group

-

The various CH₂ carbons of the ring and aminomethyl group

-

-

Mass spectrometry would provide molecular weight confirmation and characteristic fragmentation patterns, likely featuring:

-

Loss of the tert-butyl group (57 mass units)

-

Fragmentation of the pyrrolidinone ring

-

Loss of the aminomethyl group

-

Chromatographic Analysis

The presence of the basic amine functionality would influence chromatographic behavior, potentially requiring:

-

Specialized column conditions in HPLC

-

Buffer systems to control protonation state

-

Consideration of peak tailing due to the basic site

-

Potential derivatization strategies to enhance detection sensitivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume